molecular formula C11H24ClNO2 B2910612 propyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride CAS No. 1955473-51-4

propyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride

Cat. No.: B2910612
CAS No.: 1955473-51-4
M. Wt: 237.77
InChI Key: DLFWIKANAZWUHZ-PPHPATTJSA-N
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Description

Propyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride is a chemical compound with a specific stereochemistry, indicating the presence of a chiral center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride typically involves the reductive amination of a suitable precursor. One common method is the catalytic reductive amination using molecular hydrogen, which couples easily accessible carbonyl compounds (such as aldehydes or ketones) with ammonia or amines in the presence of suitable catalysts and hydrogen . This method is highly valued for its cost-effectiveness and sustainability.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.

    Reduction: Reduction reactions may involve the use of reducing agents to convert the compound into its reduced form.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Propyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of propyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating the activity of key enzymes involved in metabolic pathways. This modulation can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Propyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride can be compared with other similar compounds, such as:

    Propyl (3S)-3-(aminomethyl)-5-methylhexanoate: The non-hydrochloride form of the compound.

    Propyl (3S)-3-(aminomethyl)-5-methylhexanoate acetate: A similar compound with an acetate group instead of a hydrochloride group.

    Propyl (3S)-3-(aminomethyl)-5-methylhexanoate sulfate: A similar compound with a sulfate group instead of a hydrochloride group.

These compounds share similar chemical structures but differ in their functional groups, which can lead to variations in their chemical properties and applications .

Properties

IUPAC Name

propyl (3S)-3-(aminomethyl)-5-methylhexanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2.ClH/c1-4-5-14-11(13)7-10(8-12)6-9(2)3;/h9-10H,4-8,12H2,1-3H3;1H/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFWIKANAZWUHZ-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CC(CC(C)C)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC(=O)C[C@H](CC(C)C)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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